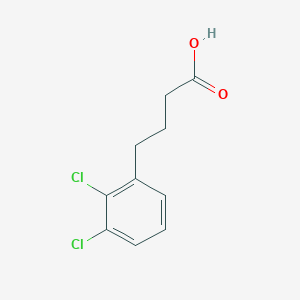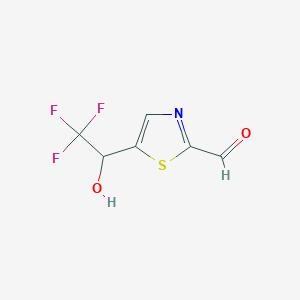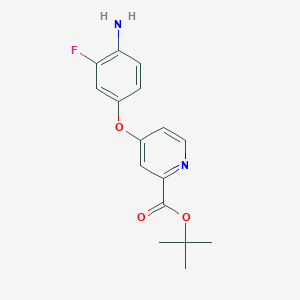![molecular formula C17H26N2O4 B8454123 tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B8454123.png)
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-piperidone with 6-(1-hydroxyethyl)-2-pyridinol in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: Similar structure but lacks the pyridine ring.
1-Boc-4-(1-hydroxyethyl)-piperidine: Another similar compound with a different protecting group.
Uniqueness
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C17H26N2O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)14-6-5-7-15(18-14)22-13-8-10-19(11-9-13)16(21)23-17(2,3)4/h5-7,12-13,20H,8-11H2,1-4H3 |
InChI-Schlüssel |
XICOIXVIASPTEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)
![[4-(2,4-Difluoro-benzyloxy)phenyl]-methanol](/img/structure/B8454134.png)



![2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8454091.png)



